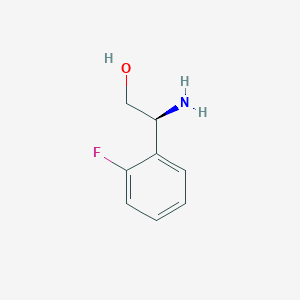

(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-2-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOFSDXTFGOZLA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293040 | |

| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224434-02-0 | |

| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224434-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol

Introduction

(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter and a fluorine-substituted phenyl group, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The physical properties of this compound are critical for its purification, formulation, and biological activity. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and an analysis of the structure-property relationships.

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C₈H₁₀FNO.[1] Its structure consists of an ethanol backbone with an amino group and a 2-fluorophenyl group attached to the same chiral carbon atom (C2). The "(2S)" designation specifies the stereochemistry at this carbon, which is crucial for its interaction with biological targets.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol [1] |

| CAS Number | 3225-74-9 (for the racemate)[1] |

| PubChem CID | 15067176 (for the racemate)[1] |

Physicochemical Properties

The physical properties of this compound are influenced by the presence of the polar amino and hydroxyl groups, the aromatic ring, and the electronegative fluorine atom. These features enable hydrogen bonding and dipole-dipole interactions, which in turn affect its melting point, boiling point, and solubility.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

| Melting Point | 182–185°C | Data for the hydrochloride salt of the positional isomer 2-amino-1-(4-fluorophenyl)ethanol.[2] The free base is expected to have a different melting point. |

| Boiling Point | 287.4 ± 25.0 °C | Data for the racemate 2-amino-1-(2-fluorophenyl)ethanol.[3] |

| Solubility | Soluble in water, moderately soluble in alcohols | Based on the properties of the related compound 2-amino-1-(4-fluorophenyl)ethanol.[4] |

| Optical Rotation | +27.4° (c = 0.5, H₂O) | Data for the hydrochloride salt of the positional isomer 2-amino-1-(4-fluorophenyl)ethanol.[2] The specific rotation of the target compound may vary. |

Melting Point

Boiling Point

The boiling point of this compound is expected to be relatively high due to the strong intermolecular hydrogen bonds that need to be overcome for the substance to transition into the gaseous phase. For the racemic mixture, 2-amino-1-(2-fluorophenyl)ethanol, a boiling point of 287.4 ± 25.0 °C has been reported.[3]

Solubility

The solubility of a compound is determined by its interaction with the solvent. The presence of both a polar head (amino and hydroxyl groups) and a nonpolar tail (the fluorophenyl group) gives this compound amphiphilic character.

-

In Polar Solvents: The amino and hydroxyl groups can form hydrogen bonds with polar solvents like water and alcohols, leading to good solubility. A related compound, 2-amino-1-(4-fluorophenyl)ethanol, is reported to be soluble in water and moderately soluble in alcohols.[4]

-

In Nonpolar Solvents: The nonpolar 2-fluorophenyl group allows for some solubility in organic solvents, although the strong polar interactions of the amino and hydroxyl groups may limit its solubility in highly nonpolar solvents.

Optical Rotation

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The specific rotation is a characteristic property that can be used to determine the enantiomeric purity of a sample. The direction and magnitude of rotation depend on the wavelength of the light, the solvent, the concentration, and the temperature. For the hydrochloride salt of the positional isomer 2-amino-1-(4-fluorophenyl)ethanol, a specific rotation of +27.4° has been reported (concentration = 0.5 g/100mL in water).[2] The "(+)" sign indicates that it is dextrorotatory. The specific rotation of this compound would need to be determined experimentally.

Experimental Protocols for Physical Property Determination

The following section outlines the standard experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

A qualitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.

Workflow for Solubility Assessment

Caption: Workflow for the measurement and calculation of specific rotation.

Spectroscopic Data

While not strictly physical properties in the same vein as melting or boiling point, spectroscopic data are intrinsic characteristics of a molecule and are vital for its identification and structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and stereochemistry.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H and N-H stretches of the alcohol and amine groups, as well as C-H and C=C stretches of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further aiding in its structural confirmation.

Conclusion

The physical properties of this compound are fundamental to its application in research and development. This guide has provided an overview of its key physicochemical characteristics, drawing on available data for the compound and its close analogs. The provided experimental workflows offer a basis for the empirical determination of these properties, which is essential for ensuring the quality, purity, and optimal handling of this important chiral building block. Further experimental investigation is warranted to fully characterize the physical properties of the pure (2S)-enantiomer.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15067176, 2-Amino-1-(2-fluorophenyl)ethanol. Available at: [Link]

-

Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol. Available at: [Link]

Sources

- 1. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL (CAS Number 224434-02-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Chiral Building Blocks

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. When combined with the stereochemical precision of a chiral amino alcohol, the resulting building block, such as (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL, becomes a powerful tool in the synthesis of complex and potent pharmaceutical agents. This guide provides a comprehensive technical overview of this valuable chiral intermediate, from its synthesis and characterization to its potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a chiral amino alcohol featuring a fluorine atom on the phenyl ring. This substitution significantly influences the molecule's electronic properties and its interactions in biological systems.

| Property | Value | Source |

| CAS Number | 224434-02-0 | N/A |

| Molecular Formula | C₈H₁₀FNO | N/A |

| Molecular Weight | 155.17 g/mol | N/A |

| IUPAC Name | (2S)-2-amino-2-(2-fluorophenyl)ethanol | N/A |

| Synonyms | (S)-2-Amino-2-(o-fluorophenyl)ethanol | N/A |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General knowledge |

Synthesis and Chiral Control: Crafting the Enantiopure Intermediate

The enantioselective synthesis of this compound is critical to its utility as a chiral building block. Several strategies can be employed to achieve high enantiomeric purity, primarily focusing on asymmetric reduction of a prochiral ketone or chiral resolution of a racemic mixture.

Asymmetric Synthesis: The Pursuit of Stereoselectivity

Asymmetric synthesis offers a direct route to the desired enantiomer, minimizing the loss of material associated with resolution. A highly effective method is the asymmetric transfer hydrogenation of an α-amino ketone precursor.

This approach leverages a chiral ruthenium catalyst to stereoselectively reduce the ketone functionality of 2-amino-1-(2-fluorophenyl)ethanone. The causality behind this choice lies in the high efficiency and enantioselectivity exhibited by such catalysts for the reduction of α-amino ketones, often proceeding with greater than 99% enantiomeric excess (ee)[1].

-

Catalyst Preparation: In a nitrogen-purged glovebox, prepare a stock solution of the chiral ruthenium catalyst (e.g., RuCl) in a suitable anhydrous solvent (e.g., isopropanol).

-

Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 2-amino-1-(2-fluorophenyl)ethanone hydrochloride and a 5:2 mixture of formic acid and triethylamine as the hydrogen source.

-

Catalysis: Add the catalyst solution to the reaction mixture. The catalyst loading is typically low, in the range of 0.1 to 1 mol%.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Chiral Resolution: Separating Enantiomers

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-amino-2-(2-fluorophenyl)ethan-1-ol. This classical method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

The principle of this method relies on the different physical properties, such as solubility, of diastereomers[2][3]. By reacting the racemic amino alcohol with a chiral acid, two diastereomeric salts are formed, which can then be separated by fractional crystallization.

-

Salt Formation: Dissolve the racemic 2-amino-2-(2-fluorophenyl)ethan-1-ol in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving agent, such as a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid)[4].

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution. The choice of solvent is crucial here, as it significantly impacts the differential solubility of the diastereomeric salts.

-

Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be checked by measuring its specific rotation. Recrystallization may be necessary to achieve the desired diastereomeric excess.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., sodium hydroxide solution) to liberate the free amino alcohol.

-

Extraction and Isolation: Extract the enantiomerically enriched this compound into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the final product.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

-

¹H NMR: Expect signals for the aromatic protons (around 7.0-7.5 ppm), the benzylic proton (CH-N), the methylene protons adjacent to the hydroxyl group (CH₂-O), and the protons of the amino and hydroxyl groups (which may be broad and exchangeable with D₂O).

-

¹³C NMR: Expect distinct signals for the carbon atoms of the phenyl ring (with C-F coupling), the benzylic carbon, and the methylene carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar molecule[7][8][9]. The protonated molecule [M+H]⁺ would be expected at m/z 156.1. The fragmentation pattern would likely involve the loss of water (H₂O) and/or the amino group (NH₂).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of the final product.

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase (e.g., a polysaccharide-based or protein-based column) is used to separate the enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly employed.

-

-

Gas Chromatography (GC): GC can also be used for purity analysis, often after derivatization of the polar functional groups to increase volatility.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature (amino and hydroxyl groups) and the presence of the fluorinated phenyl ring make it a versatile starting material.

Role as a Chiral Precursor

This amino alcohol can be incorporated into a wide range of molecular scaffolds to introduce a specific stereocenter and a fluorinated aromatic moiety. These features are often sought after in the design of enzyme inhibitors and receptor modulators. For instance, similar chiral amino alcohols are key components in the synthesis of various bioactive compounds, including certain antivirals and central nervous system agents[10].

Potential Biological Targets

While specific drugs derived from this exact building block are not prominently disclosed in the public literature, the structural motif is present in molecules targeting a variety of biological pathways. The 2-amino-1-phenylethanol core is a classic pharmacophore found in many adrenergic receptor agonists and antagonists. The introduction of the 2-fluoro substituent can modulate the binding affinity and selectivity for different receptor subtypes. Furthermore, such building blocks are utilized in the synthesis of inhibitors for enzymes like proteases and kinases, where the stereochemistry and the electronic nature of the phenyl ring are crucial for potent and selective inhibition.

Safety, Handling, and Storage

| Hazard Category | Recommendations |

| Health Hazards | May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[15]. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents a confluence of two powerful strategies in medicinal chemistry: chiral synthesis and fluorine incorporation. Its successful synthesis and purification provide access to a valuable building block for the creation of novel and improved therapeutic agents. The methodologies outlined in this guide offer a framework for researchers and drug development professionals to produce and characterize this important intermediate, paving the way for its application in the discovery of next-generation pharmaceuticals.

References

Sources

- 1. scihorizon.com [scihorizon.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Introduction: The Strategic Value of Fluorinated Chiral Amino Alcohols

An In-Depth Technical Guide to (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, stereoselective synthesis, analytical validation, and its strategic importance in medicinal chemistry.

This compound belongs to the class of 1,2-aminoalcohols, a structural motif present in numerous biologically active compounds. Its significance is amplified by two key features: a defined stereocenter and a fluorine-substituted phenyl ring.

The stereospecificity at the C2 position is crucial, as enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[1] The introduction of a fluorine atom is a widely employed strategy in modern drug design.[2] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability without a significant increase in steric bulk.[3] Consequently, fluorinated building blocks like this compound are highly sought-after intermediates for creating novel therapeutics.[4]

Core Chemical Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its unique arrangement of functional groups around a chiral carbon center.

Sources

(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL

Introduction

This compound is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. As a derivative of phenylglycinol, its structural features—a chiral center, a primary amine, a primary alcohol, and a fluorinated aromatic ring—make it a valuable building block for the synthesis of complex molecules, including pharmaceutical agents. The fluorine substitution on the phenyl ring can profoundly influence the molecule's conformational preferences, electronic properties, and metabolic stability, making a thorough structural characterization essential.

This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The interpretation of these spectra offers insights into the molecule's connectivity, functional groups, and stereochemistry, which are critical for quality control, reaction monitoring, and drug development processes. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and established practices in chemical analysis.

Molecular Structure and Key Spectroscopic Features

A comprehensive understanding of the spectral data begins with the molecule's structure. Key structural features to be identified include the ortho-fluorinated phenyl ring, the chiral methine (CH) group, the methylene (CH₂) group, and the labile protons of the amine (NH₂) and hydroxyl (OH) groups.

Figure 2. Proposed fragmentation pathway in ESI-MS.

The fragmentation pattern is a key diagnostic tool. The initial loss of water or the hydroxymethyl group from the protonated molecular ion are common fragmentation pathways for amino alcohols.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.

-

To confirm NH and OH protons, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The signals corresponding to these protons will disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 100-150 MHz, several thousand scans may be required for a good signal-to-noise ratio, relaxation delay of 2-5 seconds.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the electrospray source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

For fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when pieced together, confirms the molecular structure, functional groups, and connectivity. The methodologies and expected spectral data outlined in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important chiral building block.

References

Due to the specific nature of the requested compound, direct literature sources containing a complete spectral dataset may not be readily available. The interpretations and expected values presented in this guide are based on established principles of spectroscopic analysis and data from analogous compounds. For foundational knowledge, the following resources are recommended:

- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. This textbook provides a comprehensive overview of NMR, IR, and MS techniques. (Cengage Learning, ISBN: 978-1-285-46012-3)

-

Spectral Database for Organic Compounds (SDBS) . A free online database containing a large collection of spectral data for organic compounds, which can be used to find data for structurally similar molecules. (National Institute of Advanced Industrial Science and Technology, Japan, URL: [Link])

-

Journal of Organic Chemistry . A leading peer-reviewed journal that frequently publishes detailed characterization data for novel organic compounds. (American Chemical Society, URL: [Link])

Enantioselective Synthesis of 2-Amino-2-(2-fluorophenyl)ethan-1-ol: An In-Depth Technical Guide

Introduction

Chiral 1,2-amino alcohols are fundamental structural motifs present in a vast array of natural products, pharmaceuticals, and chiral ligands.[1][2] Their prevalence in blockbuster drugs underscores the critical importance of efficient and highly selective synthetic methods to access enantiomerically pure forms of these compounds.[1] 2-Amino-2-(2-fluorophenyl)ethan-1-ol, in particular, is a valuable building block in medicinal chemistry. The introduction of a fluorine atom into the phenyl ring can significantly modulate the parent molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of this important chiral amino alcohol, with a focus on the underlying principles, practical experimental protocols, and comparative analysis of different methodologies.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral 1,2-amino alcohols like 2-amino-2-(2-fluorophenyl)ethan-1-ol can be broadly categorized into several key strategies. Each approach offers distinct advantages and is suited for different research and development scales. The most prominent methods include:

-

Asymmetric Reduction of α-Functionalized Ketones: This is one of the most direct and widely employed strategies. It involves the stereoselective reduction of a prochiral α-amino ketone or a precursor like an α-azido ketone.

-

Use of Chiral Auxiliaries: This classical yet robust method involves the temporary attachment of a chiral molecule to the substrate to direct a stereoselective transformation, followed by its removal.

-

Biocatalytic Methods: Leveraging the high selectivity of enzymes, biocatalysis offers an environmentally friendly and often highly efficient route to chiral molecules.

This guide will delve into the technical details of these core strategies, providing both theoretical grounding and practical insights for their successful implementation.

Asymmetric Reduction of α-Functionalized Ketones

The asymmetric reduction of prochiral ketones is a powerful tool for establishing the stereocenter of the target amino alcohol. This can be achieved through catalytic asymmetric hydrogenation, transfer hydrogenation, or the use of stoichiometric chiral reducing agents.

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a practical and economically viable method for the synthesis of chiral alcohols due to its operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[4] Ruthenium-based catalysts, in particular, have demonstrated exceptional efficiency and selectivity in the reduction of α-amino ketones.[4][5]

The general principle of Ru-catalyzed ATH involves the use of a chiral ligand, typically a tosylated diamine or a β-amino alcohol, which coordinates to the metal center to create a chiral catalytic environment. A hydrogen donor, commonly a mixture of formic acid and triethylamine or isopropanol, provides the hydride for the reduction of the ketone.[5]

Mechanistic Insights

The catalytic cycle of Ru-catalyzed ATH with a TsDPEN (tosylated diphenylethylenediamine) ligand and formic acid/triethylamine is a well-studied process. The active catalyst is a ruthenium hydride species, which coordinates to the ketone substrate. The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the metal to the carbonyl carbon, which is directed by the chiral ligand.

Diagram: Catalytic Cycle of Asymmetric Transfer Hydrogenation

Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: ATH of 2-Amino-2-(2-fluorophenyl)ethan-1-one HCl

This protocol is adapted from established procedures for the ATH of α-amino ketones.[4][6]

Materials:

-

2-Amino-2-(2-fluorophenyl)ethan-1-one hydrochloride

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Pre-formation (in situ): In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous methanol (5 mL per 1 mmol of substrate). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To the catalyst solution, add 2-amino-2-(2-fluorophenyl)ethan-1-one hydrochloride (1.0 eq).

-

Hydrogen Source Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (5.0 eq relative to the substrate) to the reaction flask.

-

Reaction: Heat the reaction mixture to 60-65 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the desired (S)-2-amino-2-(2-fluorophenyl)ethan-1-ol.

| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |

| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | α-amino ketone HCl | (S)-amino alcohol | >90 | >99 | [4] |

| [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | α-amino ketone HCl | (R)-amino alcohol | >90 | >99 | [4] |

Table 1: Representative results for the asymmetric transfer hydrogenation of α-amino ketones.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[7][8][9][10] It employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[9] This method is particularly effective for the reduction of α-azido ketones, which are stable precursors to α-amino alcohols.

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, sterically defined complex between the chiral oxazaborolidine catalyst and the borane, which then coordinates to the ketone in a specific orientation, leading to a highly face-selective hydride delivery.[8][9]

Diagram: CBS Reduction Workflow

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. scihorizon.com [scihorizon.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

The Strategic Deployment of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality and Fluorine in Next-Generation Therapeutics

In the landscape of modern drug discovery, the demand for molecular building blocks that offer precise three-dimensional architecture and enhanced pharmacological properties is paramount. Among these, chiral amino alcohols have emerged as indispensable synthons, forming the backbone of numerous active pharmaceutical ingredients (APIs).[1] Their inherent bifunctionality, comprising both an amine and a hydroxyl group, coupled with a defined stereochemistry, provides a powerful platform for constructing complex and biologically active molecules.[2]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[3][4] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on a particularly valuable chiral building block that merges these two critical features: (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol . The presence of a fluorine atom on the phenyl ring introduces beneficial electronic modifications, while the specific (S)-configuration at the stereocenter is crucial for achieving desired enantioselectivity in subsequent synthetic transformations and, ultimately, for the efficacy and safety of the final drug product.[5]

This document serves as an in-depth technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, properties, and strategic applications of this compound as a chiral building block.

I. Synthesis of this compound: A Focus on Asymmetric Synthesis

The enantioselective synthesis of chiral 1,2-amino alcohols is a well-established yet continually evolving field of organic chemistry. For the preparation of this compound, the most efficient and scalable strategies rely on the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(2-fluorophenyl)ethanone. Among the various methods, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones has proven to be a robust and highly effective approach, offering high yields and excellent enantioselectivities.[6][7]

A. Proposed Synthetic Pathway: Asymmetric Transfer Hydrogenation

A highly effective method for the synthesis of chiral 1,2-amino alcohols is the asymmetric transfer hydrogenation of the corresponding α-amino ketone hydrochloride salts. This approach, extensively developed for a variety of substrates, is directly applicable to the synthesis of the target molecule.[8] The key to this transformation is the use of a chiral ruthenium catalyst, which facilitates the enantioselective transfer of a hydride from a hydrogen donor, typically a formic acid/triethylamine mixture, to the ketone.

Caption: Proposed synthetic pathway to this compound.

The rationale for choosing this method lies in its operational simplicity, the avoidance of protecting groups on the amine, and the consistently high enantioselectivities achieved across a broad range of substrates. The tethered Ru(II) catalysts, in particular, have demonstrated superior reactivity and selectivity.[8]

B. Detailed Experimental Protocol (Adapted from established procedures for analogous compounds)

The following protocol is a representative procedure for the asymmetric transfer hydrogenation of an α-amino ketone hydrochloride, adapted for the synthesis of this compound.[8]

Step 1: Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride

This intermediate can be prepared from 2'-fluoroacetophenone through established methods, such as α-bromination followed by displacement with an amine source and subsequent deprotection, or via a Delepine reaction with hexamethylenetetramine.

Step 2: Asymmetric Transfer Hydrogenation

-

To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (1.0 eq).

-

Add methanol (or another suitable solvent) to achieve a substrate concentration of approximately 0.5 M.

-

Add the chiral ruthenium catalyst, for example, RuCl[(S,S)-Teth-TsDpen] (0.1–0.2 mol %).

-

Add a 5:2 mixture of formic acid and triethylamine (approximately 1.5–2.0 equivalents relative to the substrate).

-

Heat the reaction mixture to 60–65 °C and stir for 16–20 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with an aqueous solution of a base, such as ammonium hydroxide (28% aq.), to a pH of ~9-10.

-

The product, this compound, may precipitate from the solution upon neutralization and cooling. If so, it can be isolated by filtration, washed with cold water and a minimal amount of a suitable organic solvent (e.g., ethyl acetate), and dried under vacuum.

-

If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be further purified by crystallization or column chromatography to yield the highly enantiomerically pure this compound.

Self-Validating System: The success of this protocol is validated by the high enantiomeric excess (ee) of the product, which should be determined by chiral HPLC analysis. The expected ee for this type of transformation is typically >99%.[7] The chemical purity can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. While experimental data for this specific compound is not widely published, computed properties from reliable databases provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | [9] |

| Molecular Weight | 155.17 g/mol | [9] |

| XLogP3 | 0.2 | [9] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Rotatable Bond Count | 2 | [9] |

| Polar Surface Area | 46.3 Ų | [9] |

Storage and Handling: As with most amino alcohols, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from oxidizing agents.[10]

III. Applications in Drug Development

The true value of a chiral building block is realized in its successful incorporation into a biologically active molecule. The (2S)-2-amino-2-arylethanol motif is a common feature in many pharmaceuticals. While a specific marketed drug containing the 2-fluoro isomer is not prominently documented in publicly available literature, its structural analogs are prevalent, and its utility as a key intermediate in the synthesis of complex drug candidates is evident from the patent literature and medicinal chemistry studies.

A. Role as a Chiral Scaffold

The primary application of this compound is as a chiral scaffold to introduce a specific stereocenter and a fluorinated aromatic moiety into a target molecule. The amino and hydroxyl groups provide two points for further chemical modification, allowing for the construction of more complex structures.

Caption: General workflow for the application of the chiral building block in API synthesis.

B. Potential Therapeutic Areas

Given the prevalence of the fluorophenyl amino alcohol motif in various drug classes, this compound is a valuable building block for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:

-

Anticancer agents: Many kinase inhibitors and other targeted cancer therapies incorporate chiral amino alcohol moieties.

-

Antiviral drugs: The stereochemistry of side chains in many antiviral compounds is critical for their activity.

-

Cardiovascular drugs: Beta-blockers and other cardiovascular agents often feature chiral amino alcohol structures.

-

Central Nervous System (CNS) agents: The ability of small molecules to cross the blood-brain barrier is often influenced by their lipophilicity and hydrogen bonding potential, properties that can be fine-tuned by the inclusion of fluorine and the amino alcohol functionality.

IV. Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. The convergence of a defined stereocenter with the unique properties of fluorine in a synthetically accessible building block provides medicinal chemists with a powerful tool for the creation of novel and improved therapeutics. The robust and scalable synthetic routes, particularly asymmetric transfer hydrogenation, ensure its availability for research and development. As the demand for more effective and safer drugs continues to grow, the importance of chiral, fluorinated building blocks like this compound will undoubtedly continue to increase, paving the way for the next generation of innovative medicines.

References

Sources

- 1. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents [patents.google.com]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scihorizon.com [scihorizon.com]

- 9. (S)-2-Amino-2-(3-fluorophenyl)ethanol | C8H10FNO | CID 55278753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Whitepaper: The Strategic Role of Fluorine in the Design of Bioactive Compounds

Abstract

The strategic incorporation of fluorine into small molecules represents one of the most powerful and widely adopted strategies in modern medicinal chemistry. Accounting for a significant portion of newly approved pharmaceuticals, fluorination provides a versatile toolset for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides an in-depth technical analysis of the fundamental principles and practical applications of fluorine in drug design. We will explore the causal mechanisms by which fluorine modulates key molecular properties—including metabolic stability, pKa, lipophilicity, and binding affinity—and detail the validated experimental protocols used to quantify these effects. This document is intended to serve as a core reference for scientists engaged in the discovery and development of next-generation therapeutics.

The Singular Attributes of Fluorine: A Privileged Element in Medicinal Chemistry

Fluorine's unique position in the periodic table endows it with a combination of properties that are highly advantageous for drug design. As the most electronegative element, it exerts a powerful inductive effect, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric perturbation.[2] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it exceptionally resistant to metabolic cleavage.[3] These core attributes form the basis of fluorine's utility in fine-tuning bioactive compounds.

Strategic Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of fluorine can profoundly, and often predictably, alter a molecule's disposition within a biological system. The following sections dissect the key property modifications and the rationale behind them.

Enhancing Metabolic Stability: Blocking Sites of Oxidative Metabolism

A primary driver for fluorination is to improve a compound's metabolic half-life.[4] Cytochrome P450 (CYP) enzymes, particularly in the liver, are responsible for the oxidative metabolism of a majority of small-molecule drugs.[5][6] This process often involves the hydroxylation of vulnerable C-H bonds, especially at benzylic or allylic positions, leading to rapid clearance.

Causality: Replacing a metabolically labile hydrogen atom with fluorine effectively blocks these "soft spots."[7][8] The exceptional strength of the C-F bond (~110 kcal/mol for an aliphatic C-F bond) compared to a C-H bond (~105 kcal/mol) significantly raises the activation energy required for enzymatic oxidation.[9]

However, a more sophisticated view moves beyond simple bond-dissociation energy. The rate-limiting step for the hydroxylation of aromatic rings, for instance, is not C-H bond cleavage but rather the electrophilic attack of the CYP iron-oxo species on the electron-rich π-system of the ring.[9][10] Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, lowering the energy of its highest occupied molecular orbital (HOMO) and thus reducing its susceptibility to electrophilic attack.[9] This electronic shielding is a more accurate mechanistic explanation for the enhanced metabolic stability of many fluorinated aromatics.[9][11]

The strategic placement of fluorine to enhance metabolic stability was critical in the development of drugs like Empagliflozin, where fluorination of an aryl ring prevented oxidative hydroxylation, enabling once-daily dosing.[7]

Tuning pKa for Optimal Ionization and Bioavailability

A molecule's ionization state at physiological pH (pKa) is a critical determinant of its solubility, permeability, and target engagement. Fluorine's potent inductive electron-withdrawing effect can be used to precisely modulate the pKa of nearby acidic or basic functional groups.[2][3]

Causality: When placed near a basic nitrogen atom (e.g., in an amine or piperidine ring), fluorine pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. This lowers the basicity of the nitrogen, thereby decreasing the pKa of its conjugate acid.[2][3] A lower pKa for a basic compound means that a larger fraction of it will be in its neutral, un-ionized form at physiological pH 7.4. This uncharged state is generally more lipophilic and better able to permeate through cellular membranes, which can lead to improved oral absorption and bioavailability.[2]

Modulating Lipophilicity: A Context-Dependent Balancing Act

Lipophilicity, often measured as LogP or LogD, governs a drug's ability to cross biological membranes, its solubility, and its potential for off-target binding. The effect of fluorine on lipophilicity is highly context-dependent and is not a simple linear relationship.[1][7]

-

Single Fluorine Substitution: Replacing a single hydrogen with a fluorine atom on an aromatic ring typically increases the LogP by approximately 0.3-0.5 units.[7] This can enhance membrane penetration.

-

Multiple Fluorines/Fluoroalkyl Groups: Conversely, the introduction of multiple fluorine atoms or highly polarized groups like trifluoromethyl (CF₃) can sometimes decrease lipophilicity or have a more complex effect.[3] This is due to the dominant influence of fluorine's high polarity and low polarizability.[3]

This dual nature allows medicinal chemists to fine-tune a molecule's lipophilicity. It can be increased to improve absorption or decreased to reduce metabolic liability and non-specific toxicity associated with highly lipophilic compounds.[4][7]

Amplifying Biological Activity through Fluorine-Target Interactions

Beyond pharmacokinetics, fluorination can directly enhance a drug's pharmacodynamics by improving its binding affinity and selectivity for its biological target.

Enhancing Binding Affinity and Selectivity

The polarized C-F bond can participate in favorable, non-covalent interactions within a protein's binding pocket, increasing the overall binding energy.[2][3] These interactions include:

-

Dipole-Dipole and Electrostatic Interactions: The C-F bond possesses a strong dipole moment that can align favorably with polar groups in the protein, such as the peptide backbone carbonyls.[3]

-

Orthogonal Multipolar Interactions: Fluorine can form specific, favorable interactions with the carbonyl carbons of peptide backbones, a stabilizing interaction distinct from classical hydrogen bonds.

-

Fluorine as a Hydrogen Bond Acceptor: While a weak hydrogen bond acceptor, fluorine can still participate in these interactions, contributing to binding affinity.[3]

Conformation Control: The Gauche Effect and Pre-organization

Fluorine can exert significant control over a molecule's three-dimensional shape, or conformation. By stabilizing a specific conformation that is optimal for binding to the target (the "bioactive conformation"), fluorine can increase potency and selectivity.[3][7]

Causality (The Gauche Effect): A key principle is the gauche effect, where the polar C-F bond will preferentially orient itself gauche (a 60° dihedral angle) to another adjacent polar bond (e.g., C-O or C-N).[3] This predictable conformational bias can be exploited to lock flexible molecules into a more rigid, pre-organized state that minimizes the entropic penalty of binding to a receptor.[3] This stabilization of the bioactive conformation was shown to improve potency in certain serotonin transporter inhibitors.[7]

Diagram: The Multifaceted Impact of Fluorination in Drug Design

The following diagram illustrates the central role of fluorine and how its introduction influences key properties of a bioactive compound.

Caption: Core effects of fluorine substitution on key drug properties.

Quantitative Data Presentation: Comparative Analysis

To illustrate these principles, the table below presents hypothetical but representative data comparing a parent drug candidate with its strategically fluorinated analog.

| Parameter | Parent Compound (Drug X) | Fluorinated Analog (Fluoro-Drug X) | Rationale for Change |

| Target Affinity (Kᵢ) | 50 nM | 5 nM | Enhanced binding via conformational locking and new polar contacts. |

| pKa (of primary amine) | 8.9 | 7.8 | Inductive effect of fluorine lowers basicity, increasing neutral fraction at pH 7.4. |

| LogD at pH 7.4 | 1.5 | 2.1 | Increased lipophilicity of the neutral species improves membrane permeability. |

| Metabolic Half-Life (t½) | 20 minutes | 180 minutes | Fluorine atom blocks the primary site of CYP-mediated aromatic hydroxylation. |

| Oral Bioavailability | 15% | 65% | Combined effect of improved metabolic stability and enhanced membrane absorption. |

Key Experimental Protocols for Evaluating Fluorinated Analogs

The theoretical benefits of fluorination must be confirmed empirically. The following protocols are standard, self-validating workflows for assessing the impact of fluorination on metabolic stability and binding affinity.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay quantifies the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.

Objective: To determine the in vitro intrinsic clearance (Clᵢₙₜ) and half-life (t½) of a test compound.

Methodology:

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[12]

-

Dilute microsomes to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[13]

-

Prepare a 1 mM solution of the test compound (and its non-fluorinated parent) in DMSO.

-

Prepare a stock solution of the NADPH cofactor in buffer.

-

-

Incubation:

-

Add the test compound to the microsome solution to achieve a final concentration of 1 µM.[13] Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the metabolic reaction by adding the NADPH cofactor (final concentration 1 mM).[5][13]

-

Simultaneously, run a negative control incubation without the NADPH cofactor to account for non-enzymatic degradation.

-

-

Time-Point Sampling:

-

Sample Analysis:

-

Centrifuge the terminated samples to precipitate the microsomal proteins.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.[13]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) as: t½ = 0.693 / k.

-

Calculate intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ = (0.693 / t½) / (protein concentration).

-

Diagram: Experimental Workflow for HLM Stability Assay

Caption: Step-by-step workflow for the in vitro HLM assay.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14]

Objective: To determine the binding affinity (Kₐ or K₋), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a ligand binding to its target protein.

Methodology:

-

Sample Preparation:

-

Prepare the target protein in a suitable buffer (e.g., PBS or HEPES). The buffer must be identical for both the protein and the ligand to avoid heats of dilution.

-

Prepare the ligand (test compound) in the exact same buffer. Concentrations are critical: the protein concentration in the sample cell should be ~10-50x the expected K₋, and the ligand concentration in the syringe should be ~10-20x the protein concentration.

-

Thoroughly degas both solutions to prevent air bubbles.

-

-

Instrument Setup:

-

An ITC instrument consists of a reference cell and a sample cell.[15] Fill the reference cell with the buffer.

-

Carefully load the target protein solution into the sample cell.

-

Load the ligand solution into the titration syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration Experiment:

-

The instrument maintains a constant temperature between the reference and sample cells.[15]

-

A series of small, precise injections of the ligand from the syringe into the sample cell are performed automatically.

-

With each injection, binding occurs, releasing (exothermic) or absorbing (endothermic) heat.[16] The instrument measures the differential power required to maintain zero temperature difference between the cells.[15] This power is recorded as a peak on the thermogram.

-

-

Data Acquisition and Analysis:

-

As the titration proceeds, the protein becomes saturated with the ligand, and the magnitude of the heat change per injection diminishes until only the heat of dilution is observed.[15]

-

The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol).

-

This integrated data is plotted against the molar ratio of ligand to protein, generating a binding isotherm.

-

A nonlinear regression fit of the binding isotherm to a suitable binding model (e.g., a one-site model) directly yields the key parameters: Kₐ (and thus K₋ = 1/Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[15] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Conclusion and Future Perspectives

Fluorine is an indispensable element in the medicinal chemist's toolbox. Its strategic application allows for the rational modulation of multiple molecular properties simultaneously, leading to compounds with superior pharmacokinetic profiles and enhanced biological activity.[7][17] The ability to block metabolic hot spots, fine-tune pKa for optimal absorption, modulate lipophilicity for ideal membrane transit, and enhance binding affinity through unique intermolecular interactions and conformational control underscores its profound impact.[2][3] As synthetic methodologies for introducing fluorine into complex molecules continue to advance, the precision with which we can leverage its "magic" effects will only increase, solidifying its role in the future of drug discovery.[18]

References

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). AstraZeneca. [Link]

-

Role of Fluorine in Drug Design and Drug Action. (2020). ResearchGate. [Link]

-

The role of fluorine in medicinal chemistry. (2010). Taylor & Francis Online. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). ACS Publications. [Link]

-

The Dark Side of Fluorine. (2019). ACS Publications. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms. (2022). Encyclopedia.pub. [Link]

-

Fluorine in medicinal chemistry. (2008). Chemical Society Reviews. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ResearchGate. [Link]

-

Isothermal titration calorimetry in drug discovery. (2006). PubMed. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

Microsomal Stability. (n.d.). Evotec. [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

-

Fluorine in medicinal chemistry. (2015). PubMed. [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (n.d.). TA Instruments. [Link]

-

Fluorinated Organic Compounds How to Imagine a Future. (2023). ACS Publications. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ChemRxiv. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2021). NIH. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed. [Link]

-

Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ResearchGate. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2022). MDPI. [Link]

-

Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. (2020). Journal of the American Chemical Society. [Link]

-

Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2021). YouTube. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

-

Important Fluorinated Drugs in Experimental and Clinical Use. (2002). ResearchGate. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. [Link]

-

ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. mttlab.eu [mttlab.eu]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. leapchem.com [leapchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mercell.com [mercell.com]

- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Khan Academy [khanacademy.org]

- 16. youtube.com [youtube.com]

- 17. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes & Protocols: Diastereoselective Synthesis Using (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol

Abstract: This technical guide provides a comprehensive overview of the prospective applications of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol as a chiral auxiliary in diastereoselective synthesis. While direct literature applications of this specific fluoro-substituted amino alcohol are emerging, its structural similarity to well-established chiral auxiliaries allows for the confident projection of its utility in key asymmetric transformations. This document outlines the foundational principles, detailed experimental protocols for the formation of a chiral oxazolidinone auxiliary and its application in diastereoselective enolate alkylation, mechanistic insights into stereochemical control, and methods for auxiliary removal. The strategic incorporation of a fluorine atom on the phenyl ring is anticipated to modulate the electronic properties and conformational rigidity of the auxiliary, potentially offering unique advantages in selectivity and reactivity.

Introduction: The Strategic Advantage of a Fluorinated Chiral Auxiliary

Chiral 1,2-amino alcohols are foundational tools in modern asymmetric synthesis, serving as precursors to highly effective chiral auxiliaries that enable the stereocontrolled formation of new stereocenters.[1][2] this compound is a structurally intriguing chiral building block. The presence of a fluorine atom at the ortho position of the phenyl ring introduces several key features:

-

Inductive Effect: The high electronegativity of fluorine can influence the pKa of the amino group and the Lewis basicity of the system, potentially altering the aggregation state and reactivity of derived metal enolates.

-

Steric Influence: The fluorine atom, though relatively small, can exert a significant steric effect, influencing the preferred conformation of the auxiliary and enhancing facial shielding of reactive intermediates.

-

Enhanced Crystallinity: Fluorinated compounds often exhibit a higher propensity for crystallinity, which can be a significant advantage for the purification of diastereomeric intermediates by recrystallization.

These properties make this compound a promising candidate for the development of novel chiral auxiliaries, particularly for applications in the synthesis of enantiomerically pure carboxylic acid derivatives, amino acids, and polyketides.[3]

Application as a Chiral Oxazolidinone Auxiliary

One of the most powerful applications of 1,2-amino alcohols is their conversion into chiral oxazolidinone auxiliaries, famously pioneered by David A. Evans.[3] These auxiliaries provide a rigid scaffold that allows for highly diastereoselective transformations of an attached acyl group.

Synthesis of the Chiral Auxiliary: (4S)-4-(2-Fluorophenyl)-1,3-oxazolidin-2-one

The first step is the cyclization of the amino alcohol to form the corresponding oxazolidinone. This is typically achieved by reaction with phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), or a dialkyl carbonate.

Protocol 1: Synthesis of (4S)-4-(2-Fluorophenyl)-1,3-oxazolidin-2-one

-

Materials:

-

This compound

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

-

Procedure:

-

To a solution of this compound (1.0 equiv.) in toluene, add diethyl carbonate (3.0 equiv.) and a catalytic amount of potassium carbonate (0.1 equiv.).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) using a Dean-Stark apparatus to remove the ethanol byproduct.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess diethyl carbonate and toluene.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure oxazolidinone.

-

Diastereoselective Alkylation of N-Acyl-oxazolidinone

With the chiral auxiliary in hand, it can be acylated and subsequently used to direct the stereoselective alkylation of the resulting enolate.

Caption: Experimental workflow for diastereoselective alkylation.

Protocol 2: Asymmetric Alkylation of an N-Propionyl Adduct

-

Materials:

-

(4S)-4-(2-Fluorophenyl)-1,3-oxazolidin-2-one

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide (BnBr)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure:

-

Acylation: Dissolve the oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add n-BuLi (1.05 equiv.) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated NH₄Cl and extract the product. Purify to obtain the N-propionyl derivative.

-

Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add LDA (1.1 equiv.) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

-

Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis of the crude product. The product can be purified by column chromatography.

-

Table 1: Expected Performance of Chiral Auxiliaries in Asymmetric Alkylation (Data is representative of established phenyl-glycinol derived auxiliaries and serves as a performance benchmark)

| Chiral Auxiliary Source | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| (S)-Phenylglycinol | Benzyl bromide | >98:2 | 85-95 |

| (S)-Valinol | Methyl iodide | >95:5 | 80-90 |

| (S)-Phenylalaninol | Allyl iodide | >95:5 | 80-95 |

| This compound | Benzyl bromide | >98:2 (Predicted) | High (Predicted) |

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (the 2-fluorophenyl group) effectively shields one face of the enolate. The incoming electrophile is therefore directed to the opposite, less sterically hindered face.

Caption: Chelation-controlled model for diastereoselective alkylation.

Note: The DOT script above is a template. A real chemical structure image would be needed for accurate visualization.

Auxiliary Removal

A key feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter. Oxazolidinones can be cleaved to yield various functionalities, including carboxylic acids, aldehydes, and alcohols, while allowing for the recovery and recycling of the parent amino alcohol.[4]

Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid

-

Materials:

-

Alkylated N-acyl oxazolidinone

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na₂SO₃)

-

-

Procedure:

-

Dissolve the alkylated product (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

-

Acidify the mixture with aqueous HCl (e.g., 1M) and extract the chiral carboxylic acid with an organic solvent.

-

The aqueous layer can be basified and extracted to recover the this compound auxiliary.

-

Conclusion and Future Outlook

This compound represents a highly promising and versatile chiral building block for diastereoselective synthesis. Based on the robust and predictable chemistry of analogous 1,2-amino alcohols, its derived oxazolidinone is expected to be a superior chiral auxiliary for the asymmetric synthesis of a wide array of chiral molecules.[3] The electronic modulation imparted by the ortho-fluoro substituent may offer unique advantages in tuning reactivity and selectivity. Further research is warranted to explore its application in other key transformations, such as asymmetric aldol additions, Michael additions, and Diels-Alder reactions, and to fully characterize the benefits of this fluorinated auxiliary.

References

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

-

Leclerc, E., Vrancken, E., & Mangeney, P. (2003). Diastereoselective Aldolization of α‐Aminonitriles. Diastereoselective Synthesis of β‐Amino Alcohols and β,γ‐Diamino Alcohols. ChemInform, 34(17). [Link]

-

Torssell, S. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(22), 4311-4326. [Link]

-

Singh, G., Singh, P., & Singh, V. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(3), 1337-1366. [Link]

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

-

Myers, A. G., et al. (2005). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 44(11), 1642-1645. [Link]

Sources

- 1. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scihorizon.com [scihorizon.com]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Strategic Role of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols

Introduction: The Significance of Chiral β-Amino Alcohols in Drug Discovery